Quinolizidinas

Quinolizidines are a class of alkaloid compounds characterized by the presence of a six-membered nitrogen-containing ring, which includes a lactam and an imidic or amide functionality. These natural products are widely found in various plants, particularly in legumes such as lupine, but they also occur in fungi and marine organisms. Quinolizidine alkaloids exhibit diverse biological activities including cytotoxicity, antifungal properties, and neuroprotective effects.

Structurally, quinolizidines feature a nitrogen atom within the lactam ring system, which can participate in various chemical reactions due to its amide-like and basic nature. These compounds are known for their potential as lead structures in drug discovery efforts, particularly in the development of new anticancer agents and immunosuppressive drugs.

In terms of synthetic applications, quinolizidines serve as versatile precursors in organic synthesis owing to their nitrogen heterocyclic framework. They can undergo a variety of transformations such as ring-opening reactions, amidation, and cyclization, making them valuable intermediates for the construction of complex molecules.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

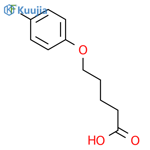

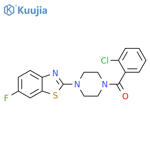

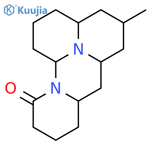

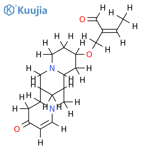

3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1h-benzo[a]quinolizine-2-carbonitrile | 67455-76-9 | C18H24N2O2 |

|

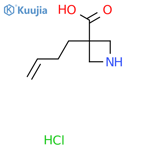

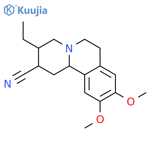

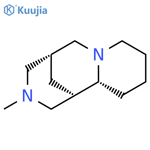

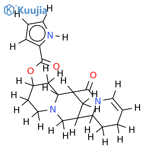

2,3-Didehydrosparteine | 67528-17-0 | C15H24N2 |

|

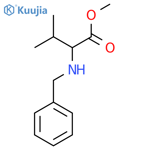

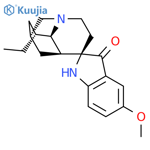

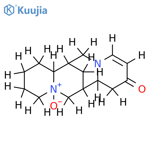

(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-8-ol | 13849-54-2 | C19H29NO4 |

|

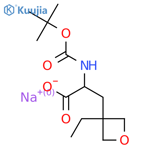

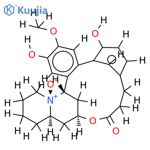

Voaluteine, 18-de(methoxycarbonyl)- | 468-11-1 | C20H26N2O2 |

|

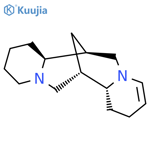

(+)-Spartein surrogate | 475301-86-1 | C12H22N2 |

|

(3aS,5S,6aR,7aS,12aS)-5-methyltetradecahydro-11H-pyrido[1',2':3,4]pyrimido[2,1,6-de]quinolizin-11-one | 6880-84-8 | C16H26N2O |

|

(-)-multiflorine N-oxide | 137453-21-5 | C15H22N2O2 |

|

5-epi-dihydrolyfoline N-oxide | 1392420-97-1 | C25H29NO6 |

|

13alpha-Tigloyloxymultiflorine | 136396-56-0 | C20H28N2O3 |

|

2,3-Dehydro-O--virgilin | 18361-82-5 | C20H25N3O3 |

Literatura Relacionada

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Xuan Cai,Zhenxing Wang,Huanhuan Zhang,Yufei Li,Kaicha Chen,Hongli Zhao J. Mater. Chem. B, 2019,7, 401-407

Fornecedores recomendados

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados